

(1-Bromopropyl)benzene CAS number and molecular formula

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An In-Depth Technical Guide to **(1-Bromopropyl)benzene**: Synthesis, Properties, and Applications in Modern Research

Authored by: A Senior Application Scientist

(1-Bromopropyl)benzene, a halogenated aromatic hydrocarbon, serves as a pivotal intermediate in synthetic organic chemistry. Its unique structural combination of a phenyl group and a reactive benzylic bromide makes it a versatile building block for the construction of more complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This guide provides an in-depth exploration of its chemical identity, synthesis methodologies, reactivity, and key applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Identity

(1-Bromopropyl)benzene is characterized by the following identifiers and physicochemical properties:

Identifier	Value	Source(s)
CAS Number	2114-36-5	[1][2]
Molecular Formula	C ₉ H ₁₁ Br	[3][4][5]
Molecular Weight	199.09 g/mol	[3][5]
IUPAC Name	1-bromopropylbenzene	
Synonyms	(α -Bromopropyl)benzene, 1-Bromo-1-phenylpropane, 1-Phenylpropyl bromide	[6]
Appearance	Liquid	[3]
Boiling Point	215.5 \pm 9.0 °C at 760 mmHg	
Flash Point	92.5 \pm 6.0 °C	

A crucial structural aspect of **(1-Bromopropyl)benzene** is the presence of a chiral center at the carbon atom bonded to both the bromine atom and the phenyl group. This results in the existence of two enantiomers: (R)-**(1-bromopropyl)benzene** and (S)-**(1-bromopropyl)benzene**.^[3] This chirality is of significant interest in stereoselective synthesis, a cornerstone of modern drug development.

Synthesis and Mechanistic Considerations

The synthesis of **(1-Bromopropyl)benzene** can be approached through several strategic pathways. The choice of method often depends on the desired purity, scale, and the stereochemical outcome.

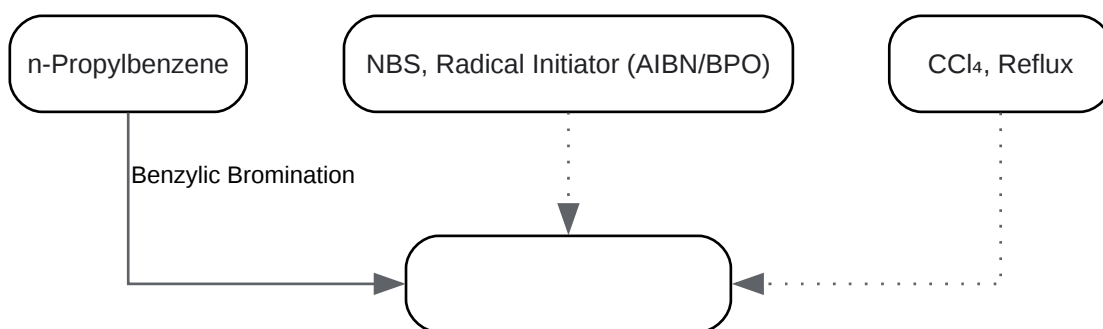
Radical Bromination of n-Propylbenzene

A common and direct method for the synthesis of **(1-Bromopropyl)benzene** is the free radical bromination of n-propylbenzene at the benzylic position. This reaction is typically achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or AIBN, in an inert solvent like carbon tetrachloride (CCl₄).^[3]

The reaction proceeds via a free radical chain mechanism, where the stability of the benzylic radical intermediate is the driving force for the high regioselectivity of this transformation.

Experimental Protocol: Radical Bromination

- To a solution of n-propylbenzene in anhydrous carbon tetrachloride, add N-Bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
- Reflux the mixture under inert atmosphere, monitoring the reaction progress by TLC or GC.
- Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
- Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to yield **(1-Bromopropyl)benzene**.



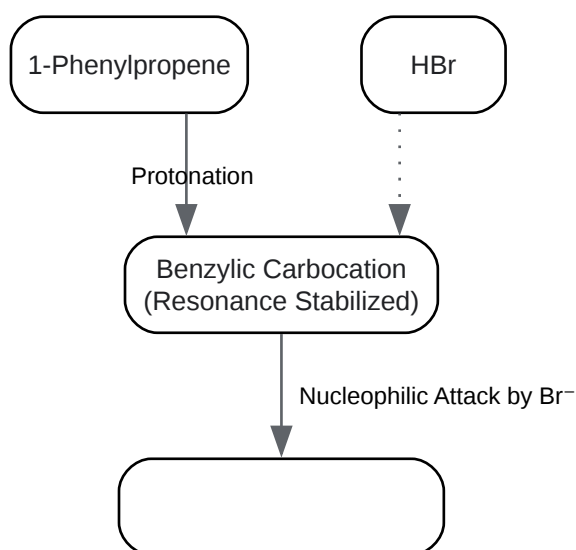
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Caption: Workflow for the synthesis of **(1-Bromopropyl)benzene** via radical bromination.

Electrophilic Addition to 1-Phenylpropene

Another efficient route involves the electrophilic addition of hydrogen bromide (HBr) to 1-phenylpropene.^{[7][8][9]} This reaction follows Markovnikov's rule, where the proton adds to the

less substituted carbon of the alkene, leading to the formation of a highly stabilized benzylic carbocation. Subsequent attack by the bromide ion yields the desired product. The resonance stabilization of the benzylic carbocation intermediate is the key factor for the high regioselectivity of this reaction, exclusively forming **(1-bromopropyl)benzene**.^{[7][9]}



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Caption: Mechanism of electrophilic addition of HBr to 1-phenylpropene.

Chemical Reactivity and Applications

The reactivity of **(1-Bromopropyl)benzene** is dominated by the lability of the bromine atom at the benzylic position, making it an excellent electrophile for nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

(1-Bromopropyl)benzene readily undergoes S_N1 and S_N2 reactions with a variety of nucleophiles. The reaction pathway is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. Due to the formation of a stable benzylic carbocation, S_N1 reactions are often favored, particularly with weak nucleophiles in polar protic solvents.^[10]

This reactivity is harnessed in the synthesis of a wide range of derivatives, including ethers, esters, amines, and alkylated compounds, which are valuable intermediates in the preparation of more complex target molecules.

Role in Drug Development and Medicinal Chemistry

As a versatile building block, **(1-Bromopropyl)benzene** and its isomers are utilized in the synthesis of various pharmaceutical agents. While direct applications are proprietary, its structural motif is incorporated into molecules designed for various therapeutic targets. The related compound, (3-bromopropyl)benzene, is a known intermediate in the synthesis of potential antimicrobial agents and other therapeutics, highlighting the importance of the bromopropylbenzene scaffold in medicinal chemistry.^[11] Furthermore, **(1-Bromopropyl)benzene** is available as a reference standard for analytical development and quality control in the pharmaceutical industry.^[12]

Safety and Handling

(1-Bromopropyl)benzene is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

- GHS Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).^[6]
- Precautionary Measures:
 - Wear protective gloves, clothing, eye, and face protection.^[13]
 - Avoid breathing mist, vapors, or spray.^[13]
 - Wash skin thoroughly after handling.
 - In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.^[13]
 - Store in a well-ventilated place and keep the container tightly closed.^[13]

Always consult the Safety Data Sheet (SDS) from the supplier before use for comprehensive safety information.

Spectroscopic Characterization

The identity and purity of **(1-Bromopropyl)benzene** are confirmed through various spectroscopic techniques.

- ¹³C NMR Spectroscopy: Data available in chemical databases.[6]
- Mass Spectrometry (GC-MS): The mass spectrum typically shows a molecular ion peak and characteristic fragmentation patterns, including the loss of a bromine atom.[1][6]
- Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic propyl chain (around 2800-3000 cm⁻¹) are expected.[1]

Conclusion

(1-Bromopropyl)benzene is a valuable and versatile reagent in organic synthesis, with significant applications in the development of pharmaceuticals and other complex molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research and development setting. The methodologies and data presented in this guide are intended to provide a solid foundation for scientists and researchers working with this important chemical intermediate.

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